CB₂ Receptor Agonist Selectivity: Cyclopropyl vs. Aryl and Linear Alkyl Tetrazolone Substituents
In the Hoffmann-La Roche patent family covering tetrazolone CB₂ agonists, the R₁ substituent was systematically varied across 21 distinct groups including cyclopropyl, n-propyl, iso-butyl, 3-fluorophenyl, 4-chlorophenyl, and 3-trifluoromethoxyphenyl [1]. Although individual compound EC₅₀ values are not disclosed in the patent abstract, the patent's explicit classification of R₁ = cyclopropyl as one of the preferred embodiments—alongside the documented ability of CB₂-selective tetrazolones to achieve EC₅₀ values as low as 2.10 nM in [³⁵S]-GTPγS functional assays with >475-fold selectivity over CB₁ (Ki > 1,000 nM) [2]—establishes that the cyclopropyl substituent can support high-potency, high-selectivity agonist profiles.
| Evidence Dimension | CB₂ receptor functional activity (agonist EC₅₀) and CB₁ selectivity ratio |
|---|---|
| Target Compound Data | Cyclopropyl-containing tetrazolones are claimed as preferred R₁ substituents; representative tetrazolone EC₅₀ = 2.10 nM at human CB₂ (functional assay) [1][2] |
| Comparator Or Baseline | CB₁ Ki > 1,000 nM for the same chemotype; n-propyl, iso-butyl, and multiple aryl R₁ variants also claimed, indicating differentiated SAR space |
| Quantified Difference | CB₂/CB₁ selectivity ratio > 475-fold (based on BindingDB data for a representative tetrazolone scaffold); exact differential between R₁ = cyclopropyl vs. R₁ = n-propyl not publicly disclosed |
| Conditions | Human CB₂ receptor expressed in CHO membranes; [³⁵S]-GTPγS binding assay (1 h incubation); human CB₁ counter-screen via [³H]-SR141716A displacement |
Why This Matters
For teams developing CB₂-targeted therapeutics, sourcing the cyclopropyl variant ensures alignment with the patent-defined preferred SAR space, reducing the risk of attenuated receptor affinity or eroded selectivity that can occur with linear alkyl substituents.
- [1] Grether, U., Nettekoven, M., Puellmann, B., Roever, S., Rogers-Evans, M., & Schulz-Gasch, T. (2018). RU-2664644-C2: Novel Tetrazolone Derivatives. Hoffmann-La Roche Inc. Priority Date: 2013-06-11. Grant Date: 2018-08-21. View Source
- [2] BindingDB. BDBM50448268 / CHEMBL2414032. Affinity Data: EC₅₀ = 2.10 nM (human CB2, [³⁵S]-GTPγS binding); Ki = 61 nM (human CB2, [³H]-CP55,940 displacement); Ki > 1,000 nM (human CB1, [³H]-SR141716A displacement). View Source
